Stemmadenine

Description

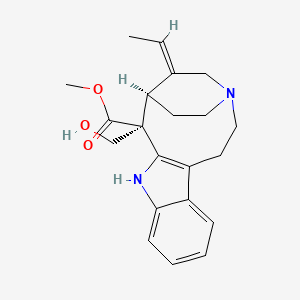

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H26N2O3 |

|---|---|

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

methyl (1R,2S,16E)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-16-15-6-4-5-7-18(15)22-19(16)21(13-24,20(25)26-2)17(14)9-11-23/h3-7,17,22,24H,8-13H2,1-2H3/b14-3-/t17-,21+/m1/s1 |

Clé InChI |

MBXJCHZRHROMQA-YVDMJPQFSA-N |

SMILES isomérique |

C/C=C\1/CN2CC[C@H]1[C@](C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC |

SMILES canonique |

CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC |

Synonymes |

stemmadenine |

Origine du produit |

United States |

Foundational & Exploratory

Stemmadenine: A Technical Guide to its Discovery, Isolation, and Characterization from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemmadenine is a monoterpene indole alkaloid that holds a significant position in the biosynthesis of numerous complex and pharmacologically important alkaloids.[1] First isolated in the mid-20th century, it serves as a crucial intermediate in the formation of diverse alkaloid skeletons, including those of the Aspidosperma, Iboga, and Strychnos families.[2] This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed methodologies for its isolation and characterization, and an exploration of its biosynthetic pathway and biological activities.

Discovery and Natural Sources

This compound was first identified in the 1950s and has since been isolated from a variety of plant species, primarily within the Apocynaceae family.[2] It is often present in low concentrations, making its isolation and purification a challenging endeavor. The distribution of this compound is widespread across several genera, indicating its fundamental role in the secondary metabolism of these plants.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Tabernaemontana dichotoma | Apocynaceae | Seeds | [1][3] |

| Tabernaemontana elegans | Apocynaceae | Whole plant, Root bark | [4] |

| Tabernaemontana catharinensis | Apocynaceae | - | [4] |

| Tabernaemontana hystrix | Apocynaceae | Root bark | [5] |

| Catharanthus roseus | Apocynaceae | Seedlings, Cell suspension cultures | [6] |

| Rhazya stricta | Apocynaceae | - | [3][7][8] |

| Aspidosperma pyricollum | Apocynaceae | - | [3] |

| Alstonia scholaris | Apocynaceae | - | [3] |

| Rauvolfia serpentina | Apocynaceae | - | [3] |

Biosynthesis of this compound

This compound is a key branching point in the biosynthesis of monoterpene indole alkaloids. Its formation is believed to proceed from the precursor preakuammicine through a carbon-carbon bond cleavage.[1] The biosynthetic pathway leading to this compound acetate from the central precursor strictosidine has been extensively studied, particularly in Catharanthus roseus. This multi-step enzymatic process involves a series of oxidations, reductions, and rearrangements.

Experimental Protocols: Isolation and Purification

The isolation of this compound from natural sources is a multi-step process that requires careful extraction and chromatographic separation. The following is a generalized protocol based on methods reported for Tabernaemontana and Rhazya species.

Plant Material and Extraction

-

Plant Material Preparation: Dried and powdered plant material (e.g., seeds, root bark) is used for extraction.

-

Defatting: The powdered material is first defatted with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar constituents. This is typically done by maceration or Soxhlet extraction.

-

Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, often methanol or ethanol, sometimes acidified with a small amount of acetic acid or ammonia to facilitate the extraction of basic alkaloids. This can be performed by maceration with stirring for several days or by repeated Soxhlet extraction.

-

Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds. The aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10, and the alkaloids are extracted with an organic solvent such as chloroform or dichloromethane.

-

Crude Alkaloid Fraction: The organic extracts containing the alkaloids are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

Chromatographic Purification

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or hexane-ethyl acetate can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar Rf values to that of standard this compound are pooled and further purified by pTLC on silica gel plates using a suitable solvent system (e.g., chloroform:methanol, 95:5).

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is employed. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

Characterization of this compound

The structure of isolated this compound is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Observations |

| UV Spectroscopy | Maxima typically observed around 226, 284, and 292 nm, characteristic of the indole chromophore. |

| IR Spectroscopy | Absorption bands for N-H stretching (indole), C=O stretching (ester), and C=C stretching (alkene) are expected. |

| Mass Spectrometry | The molecular ion peak ([M]+) for C21H26N2O3 is observed at m/z 354. The fragmentation pattern provides further structural information. |

| ¹H NMR Spectroscopy | Characteristic signals for the indole protons, the ethylidene group, the methoxy group of the ester, and other aliphatic protons are observed. |

| ¹³C NMR Spectroscopy | Signals corresponding to the 21 carbon atoms of the this compound skeleton are identified, including those of the indole ring, the ester carbonyl, and the ethylidene group. |

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 2 | 134.5 | - |

| 3 | 114.9 | 3.30 (m) |

| 5 | 50.8 | 3.15 (m), 2.85 (m) |

| 6 | 21.5 | 1.95 (m), 1.60 (m) |

| 7 | 109.8 | - |

| 8 | 127.5 | 7.45 (d, 7.8) |

| 9 | 119.4 | 7.10 (t, 7.5) |

| 10 | 121.8 | 7.15 (t, 7.6) |

| 11 | 110.8 | 7.25 (d, 8.0) |

| 12 | 142.9 | - |

| 13 | 136.2 | - |

| 14 | 35.2 | 2.60 (m) |

| 15 | 34.8 | 2.50 (m) |

| 16 | 54.1 | - |

| 17 | 65.2 | 4.10 (d, 12.0), 3.90 (d, 12.0) |

| 18 | 12.4 | 1.65 (d, 6.8) |

| 19 | 129.5 | 5.40 (q, 6.8) |

| 20 | 49.6 | 3.50 (m) |

| 21 | 52.1 | 3.70 (s) |

| OCH₃ | 52.1 | 3.70 (s) |

| C=O | 175.2 | - |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example.

Biological Activities and Potential Applications

This compound has been reported to exhibit a range of biological activities, although research in this area is not as extensive as for its downstream alkaloid products.

-

Antibacterial Activity: this compound has shown activity against various bacteria.[7][8] The exact mechanism of its antibacterial action is not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes, which are common mechanisms for alkaloids.[9]

-

Hypotensive and Muscle Relaxant Properties: Early studies indicated that this compound possesses hypotensive and weak muscle relaxant effects.[1] The mechanism underlying its hypotensive action is not well-defined but could involve interactions with adrenergic or cholinergic receptors, or modulation of ion channels, pathways known to be affected by other hypotensive alkaloids.[10][11][12][13]

Future Directions

This compound remains a molecule of significant interest due to its central role in the biosynthesis of high-value alkaloids. Future research is likely to focus on:

-

Elucidation of Biosynthetic Enzymes: While the pathway to this compound is largely understood, some of the enzymes involved are yet to be fully characterized.

-

Metabolic Engineering: Heterologous expression of the this compound biosynthetic pathway in microbial or plant systems offers a promising avenue for its sustainable production.[6]

-

Pharmacological Evaluation: Further investigation into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents.

-

Total Synthesis: The development of efficient total synthesis routes for this compound would provide access to larger quantities for further study and the synthesis of novel analogs.

Conclusion

This compound is a pivotal molecule in the rich chemistry of monoterpene indole alkaloids. Its discovery and the ongoing elucidation of its biosynthesis have provided profound insights into the metabolic pathways of medicinal plants. While its isolation from natural sources is challenging, the development of advanced chromatographic and spectroscopic techniques has facilitated its characterization. The biological activities of this compound, though not as extensively studied as its more complex derivatives, suggest potential for further pharmacological investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the fascinating chemistry and biology of this important natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C21H26N2O3 | CID 57506220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isolation of the antimicrobial alkaloid this compound from Iraqi Rhazya stricta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The hypotensive mechanisms for the aqueous stem bark extract of Musanga cecropioides in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of centrally acting hypotensive drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the possible mechanisms underlying the hypotensive and spasmogenic effects of Loranthus ferrugineus methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Stemmadenine Biosynthetic Pathway: A Technical Guide from Strictosidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic cascade responsible for the biosynthesis of stemmadenine from the central precursor strictosidine. This compound is a pivotal intermediate in the biosynthesis of a vast array of pharmacologically significant monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine. This document provides a comprehensive overview of the core biosynthetic pathway, quantitative data on enzyme kinetics and product yields, detailed experimental protocols, and visual representations of the pathway and experimental workflows.

The Core Biosynthetic Pathway

The conversion of strictosidine to this compound is a multi-step enzymatic process that has been largely elucidated in the medicinal plant Catharanthus roseus. The pathway involves a series of deglycosylation, reduction, oxidation, and rearrangement reactions catalyzed by a specific set of enzymes.

The established biosynthetic route from strictosidine to this compound acetate proceeds as follows:

-

Deglycosylation: The pathway is initiated by the removal of the glucose moiety from strictosidine by Strictosidine β-D-glucosidase (SGD) , yielding the highly reactive and unstable strictosidine aglycone.

-

Reduction to Geissoschizine: The strictosidine aglycone is then reduced by Geissoschizine Synthase (GS) , a medium-chain dehydrogenase/reductase (MDR), to form 19E-geissoschizine.[1][2] This step is a critical branch point in MIA biosynthesis.[3][4]

-

Oxidation of Geissoschizine: 19E-geissoschizine is subsequently oxidized by the cytochrome P450 enzyme Geissoschizine Oxidase (GO) to produce a short-lived iminium intermediate, dehydropreakuammicine.[1][5] This intermediate can spontaneously convert to akuammicine, a known shunt product.[6][7]

-

Reduction to this compound: The unstable dehydropreakuammicine intermediate undergoes a two-step reduction. First, an MDR known as Redox1 reduces the iminium group.[1][8] This is followed by the reduction of the aldehyde by an aldo-keto reductase, Redox2 , to yield this compound.[1][8]

-

Acetylation to this compound Acetate: Finally, this compound is acetylated by This compound Acetyltransferase (SAT) to form this compound acetate, a more stable and key intermediate for the synthesis of downstream alkaloids like catharanthine and tabersonine.[1][8]

Quantitative Data

Quantitative understanding of the this compound biosynthetic pathway is crucial for metabolic engineering and synthetic biology applications. The following tables summarize available data on enzyme kinetics and product yields. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference(s) |

| Strictosidine β-D-glucosidase (SGD) | Strictosidine | 0.23 mM | 12.5 µkat/kg | Catharanthus roseus | [1][9] |

| Strictosidine β-D-glucosidase (SMGD) | Strictosidine | 0.18 mM | 2.5 µkat/kg | Strychnos mellodora | [9] |

| Geissoschizine Synthase (GS) | Strictosidine Aglycone | N/A | N/A | Catharanthus roseus | Data not readily available |

| Geissoschizine Oxidase (GO) | 19E-Geissoschizine | N/A | N/A | Catharanthus roseus | Data not readily available |

| Redox1 | Dehydropreakuammicine | N/A | N/A | Catharanthus roseus | Data not readily available |

| Redox2 | Aldehyde intermediate | N/A | N/A | Catharanthus roseus | Data not readily available |

| This compound Acetyltransferase (SAT) | This compound | N/A | N/A | Catharanthus roseus | Data not readily available |

Table 2: Product Yields in Heterologous Expression (Nicotiana benthamiana)

| Product | Precursor | Yield | Reference(s) |

| This compound | 19E-Geissoschizine | ~6 mg from a large-scale infiltration | [1][10] |

| Precondylocarpine Acetate | Strictosidine | ~2.7 mg/g frozen tissue | [11] |

| Catharanthine | Strictosidine | ~60 ng/g frozen tissue | [11] |

| Tabersonine | Strictosidine | ~10 ng/g frozen tissue | [11] |

Shunt Products and Side Reactions

During the biosynthesis of this compound, several side reactions can occur, leading to the formation of shunt products. Understanding these alternative pathways is critical for optimizing the yield of the desired end-product.

-

Akuammicine Formation: The dehydropreakuammicine intermediate, produced by Geissoschizine Oxidase, is unstable and can spontaneously deformylate to form akuammicine.[6][7] This represents a significant loss of flux towards this compound.

-

Isositsirikine Formation: The substrate 19E-geissoschizine can be reduced by endogenous reductases in N. benthamiana, as well as by the promiscuous activity of Redox2, to form 16(R/S)-isositsirikine diastereomers.[1][10]

-

Condylocarpine Formation: this compound itself can be oxidized by endogenous enzymes present in the heterologous host N. benthamiana to form the shunt product condylocarpine.[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Heterologous Expression in Nicotiana benthamiana

This protocol describes the transient co-expression of the this compound biosynthetic pathway genes in N. benthamiana leaves.

Materials:

-

Agrobacterium tumefaciens strain GV3101 harboring binary vectors with the genes of interest (SGD, GS, GO, Redox1, Redox2, SAT) and a P19 silencing suppressor.

-

Nicotiana benthamiana plants (4-5 weeks old).

-

LB medium with appropriate antibiotics.

-

Infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6).

-

Strictosidine solution (e.g., 1 mg/mL in water or buffer).

-

Liquid nitrogen.

-

Extraction solvent (e.g., 80% methanol with 0.1% formic acid).

Procedure:

-

Agrobacterium Culture: Inoculate individual colonies of each Agrobacterium strain into LB medium with appropriate antibiotics and grow at 28°C with shaking until the OD₆₀₀ reaches ~1.5-2.0.

-

Cell Preparation: Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 20 min at room temperature). Resuspend the pellets in infiltration buffer to a final OD₆₀₀ of 1.0. Incubate at room temperature for 2-3 hours without shaking.

-

Infiltration: Mix equal volumes of the resuspended Agrobacterium cultures for each of the six pathway enzymes and the P19 silencing suppressor. Infiltrate the abaxial side of the leaves of N. benthamiana plants using a 1 mL needleless syringe.

-

Incubation and Substrate Feeding: Grow the infiltrated plants for 4 days under controlled conditions (e.g., 16h light/8h dark cycle). On day 4, infiltrate the same leaves with the strictosidine solution.

-

Harvesting and Extraction: After a further 24-48 hours, harvest the infiltrated leaf areas, flash-freeze them in liquid nitrogen, and grind to a fine powder. Extract the metabolites by adding the extraction solvent (e.g., 1 mL per 100 mg of tissue), vortexing, and sonicating. Centrifuge to pellet cell debris.

-

Analysis: Analyze the supernatant by LC-MS/MS for the presence of this compound, its intermediates, and shunt products.

In Vitro Enzyme Assays

This section provides a general framework for conducting in vitro assays for the enzymes of the this compound pathway.

4.2.1. Recombinant Enzyme Production and Purification:

-

Cloning and Expression: Clone the coding sequences of the target enzymes (e.g., GS, GO, Redox1, Redox2, SAT) into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag). Transform the constructs into a suitable expression host.

-

Protein Expression: Induce protein expression under optimized conditions (e.g., IPTG induction at a lower temperature to improve protein solubility).

-

Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Dialyze the purified protein into a suitable storage buffer.[9][12]

4.2.2. Geissoschizine Synthase (GS) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, purified strictosidine β-D-glucosidase (to generate the substrate in situ), and strictosidine.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the purified GS enzyme. Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Analysis: Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate). Analyze the formation of 19E-geissoschizine by LC-MS.

4.2.3. Geissoschizine Oxidase (GO) Coupled Assay:

Due to the instability of the GO product, a coupled assay with Redox1 and Redox2 is often employed to produce the more stable this compound.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), NADPH, purified GO (or microsomes containing GO), purified Redox1, and purified Redox2.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the substrate, 19E-geissoschizine. Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Analysis: Stop the reaction and analyze the formation of this compound by LC-MS/MS.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (General Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to separate the compounds of interest.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometry Conditions (General Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification.

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte (Strictosidine, 19E-Geissoschizine, this compound, this compound Acetate, and shunt products).

Table 3: Example MRM Transitions (Precursor Ion -> Product Ion)

| Compound | [M+H]⁺ (m/z) | Product Ion (m/z) |

| Strictosidine | 531.2 | 369.2, 144.1 |

| 19E-Geissoschizine | 353.2 | 144.1, 156.1 |

| This compound | 355.2 | 156.1, 144.1 |

| This compound Acetate | 397.2 | 337.2, 156.1 |

| Akuammicine | 323.2 | 144.1, 107.1 |

| Isositsirikine | 355.2 | 144.1, 156.1 |

| Condylocarpine | 323.2 | 144.1, 107.1 |

Note: These are example transitions and should be optimized for the specific instrument used.

Conclusion

The elucidation of the this compound biosynthetic pathway from strictosidine has been a significant achievement in the field of plant natural product biosynthesis. This technical guide provides a consolidated resource for researchers, summarizing the core pathway, available quantitative data, and detailed experimental protocols. While significant progress has been made, further biochemical characterization of the pathway enzymes is needed to obtain a complete set of kinetic parameters. The methodologies described herein provide a solid foundation for further research aimed at understanding and engineering the production of valuable monoterpenoid indole alkaloids.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19E-geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Conserved early steps of this compound biosynthesis | Sciety [sciety.org]

- 11. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cloning and Overexpression of Strictosidine β-D-Glucosidase Gene Short Sequence from Catharanthus roseus in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Stemmadenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemmadenine is a monoterpenoid indole alkaloid (MIA) of significant interest in the fields of natural product chemistry, biosynthesis, and pharmacology.[1][2] It serves as a crucial biosynthetic intermediate in the formation of several major families of pharmacologically important alkaloids, including the Strychnos, Aspidosperma, and Iboga types.[1] The unique chemical architecture of this compound, characterized by a cleaved pentacyclic scaffold, makes it a pivotal molecule for understanding the diversification of indole alkaloids in nature.[1][3] This guide provides an in-depth analysis of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

Chemical Structure

This compound possesses a complex heterocyclic system derived from the condensation of tryptamine and the iridoid secologanin.[4] Its core structure is defined as an indole-fused azabicyclo[5.2.2]undecane skeleton.[1] A key feature that distinguishes this compound alkaloids is the cleavage of the C-3–C-7 bond of the traditional pentacyclic scaffold found in Strychnos group alkaloids.[1][3]

The molecular formula of this compound is C₂₁H₂₆N₂O₃, with a molar mass of 354.450 g·mol⁻¹.[5]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆N₂O₃ | [2][5] |

| Molar Mass | 354.450 g·mol⁻¹ | [5] |

| IUPAC Name | Methyl (19E)-17-hydroxy-2,7,19,20-tetradehydro-3,7-seco-15β-curan-16-carboxylate | [5] |

| Systematic IUPAC Name | Methyl (5E,6R,7S)-5-ethylidene-7-(hydroxymethyl)-1,4,5,6,7,8-hexahydro-2H-3,6-ethanoazonino[5,4-b]indole-7-carboxylate | [5] |

| CAS Number | 10012-73-4 | [5] |

| InChI | InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-16-15-6-4-5-7-18(15)22-19(16)21(13-24,20(25)26-2)17(14)9-11-23/h3-7,17,22,24H,8-13H2,1-2H3/b14-3-/t17-,21+/m1/s1 | [5] |

| InChIKey | MBXJCHZRHROMQA-YVDMJPQFSA-N | [5] |

| SMILES | C/C=C\1/CN2CC[C@H]1--INVALID-LINK--(CO)C(=O)OC | [5] |

Stereochemistry

The stereochemistry of this compound is critical to its function as a specific precursor in biosynthetic pathways. The molecule contains two adjacent stereocenters.[1] The absolute configuration, which defines the precise three-dimensional arrangement of its atoms, is crucial for enzymatic recognition.

The systematic IUPAC name, Methyl (5E,6R,7S)-5-ethylidene-7-(hydroxymethyl)-1,4,5,6,7,8-hexahydro-2H-3,6-ethanoazonino[5,4-b]indole-7-carboxylate, specifies the stereochemistry at positions 6 and 7.[5] The InChI string provides further stereochemical detail, with the /t17-,21+ segment denoting the relative stereochemistry at those positions in its specific numbering system.[5] This precise spatial arrangement is a direct consequence of the stereospecific enzymatic reactions in its biosynthesis.

Biosynthesis and Role as a Key Intermediate

This compound is a central hub in the biosynthesis of monoterpenoid indole alkaloids.[1] It is formed from 19E-geissoschizine through a series of enzymatic reactions.[6] The cytochrome P450 enzyme, geissoschizine oxidase (GO), converts 19E-geissoschizine to a reactive iminium intermediate.[6] This intermediate is then reduced by the medium-chain dehydrogenase/reductase (MDR) enzyme Redox1, followed by a further reduction by the aldo-keto reductase (AKR) enzyme Redox2 to yield this compound.[6]

Once formed, this compound does not typically accumulate to high levels but is instead rapidly converted to other alkaloid scaffolds.[6] For instance, it is a precursor to catharanthine and tabersonine.[4] The biosynthesis of these downstream products often involves an initial acetylation of this compound to form this compound acetate, catalyzed by this compound acetyltransferase (SAT).[4][6] This acetate derivative is then the substrate for subsequent enzymatic transformations leading to the diverse structures of the Aspidosperma and Iboga alkaloids.[4][7]

Caption: Biosynthetic pathway of this compound and its conversion to major alkaloid classes.

Experimental Protocols

The isolation and structural elucidation of this compound from natural sources involve a series of established phytochemical and analytical techniques.

General Isolation Protocol

This compound has been isolated from various plant species, including Rhazya stricta and Tabernaemontana dichotoma.[2][8] A generalized protocol for its extraction and purification is as follows:

-

Extraction:

-

Plant material (e.g., seeds, leaves) is dried and ground into a fine powder.

-

The powdered material is subjected to solvent extraction, typically using methanol or another polar solvent, often employing maceration or Soxhlet extraction techniques.

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

-

Acid-Base Partitioning:

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

The acidic solution is washed with a non-polar solvent (e.g., hexane, dichloromethane) to remove neutral compounds like fats and pigments.

-

The aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basic aqueous solution using an immiscible organic solvent like dichloromethane or chloroform.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture is subjected to chromatographic separation.

-

Column chromatography using silica gel or alumina is a common first step, with a gradient of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound may require further purification using techniques like Preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield pure this compound.

-

Caption: General experimental workflow for the isolation and characterization of this compound.

Structure Elucidation Methodologies

5.2.1 Spectroscopic Analysis

While a complete, assigned NMR dataset for this compound is not available in the cited search results, its structure is typically confirmed using a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, along with Mass Spectrometry (MS).[6][9]

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals would include those for the aromatic protons of the indole ring, the olefinic proton of the ethylidene group, and various aliphatic protons of the complex ring system.

-

¹³C NMR: Determines the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary).[10]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity of the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular skeleton.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information.[11]

Table 2: Spectroscopic Data for this compound (Conceptual) Note: Specific, assigned chemical shift values for this compound were not available in the provided search results. This table describes the expected data from standard analytical techniques.

| Technique | Information Obtained |

| HRMS | Provides exact mass for molecular formula confirmation (C₂₁H₂₆N₂O₃). |

| ¹H NMR | Reveals signals for aromatic, olefinic, and aliphatic protons. |

| ¹³C NMR | Shows 21 distinct carbon signals corresponding to the molecular formula. |

| 2D NMR | Establishes the complete connectivity and confirms the complex ring structure. |

| IR Spectroscopy | Shows characteristic absorptions for N-H, O-H, C=O (ester), and C=C bonds. |

5.2.2 X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule.[12]

-

Protocol:

-

Crystallization: The purified this compound must be crystallized to form a high-quality, single crystal. This is often a trial-and-error process involving the slow evaporation of various solvent systems.

-

Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[12][13] The intensities and positions of these diffracted beams are recorded by a detector.[12][14]

-

Structure Solution and Refinement: The diffraction data is processed computationally to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The resulting structural model is then refined to best fit the experimental data, yielding precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters.[12]

-

Conclusion

This compound stands as a molecule of central importance in the rich tapestry of monoterpenoid indole alkaloids. Its unique cleaved-scaffold structure and defined stereochemistry are essential for its role as a key biosynthetic precursor to a wide array of biologically active compounds. The elucidation of its structure and biosynthetic pathway, achieved through rigorous extraction, purification, and advanced analytical techniques like NMR and X-ray crystallography, has provided invaluable insights for the fields of chemical biology and drug discovery. Further research into the enzymatic control of its formation and downstream conversions continues to be a promising area for metabolic engineering and the synthesis of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C21H26N2O3 | CID 57506220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry, bioactivity, biosynthesis, and total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of the antimicrobial alkaloid this compound from Iraqi Rhazya stricta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. idc-online.com [idc-online.com]

- 14. mun.ca [mun.ca]

Stemmadenine: A Pivotal Intermediate in the Biosynthesis of Monoterpenoid Indole Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stemmadenine, a complex monoterpenoid indole alkaloid (MIA), stands as a crucial biosynthetic hub in the intricate pathways leading to a vast array of pharmacologically significant natural products. Its strategic position as a key intermediate makes it a focal point for research in metabolic engineering and synthetic biology, aimed at the production of high-value pharmaceuticals, including the anticancer agents vinblastine and vincristine. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps from the universal precursor strictosidine, and its subsequent conversion into diverse alkaloid scaffolds. The guide includes detailed experimental protocols for pathway reconstruction in heterologous systems, quantitative data on biosynthetic yields, and visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in the field.

Introduction

The monoterpenoid indole alkaloids (MIAs) represent one of the most diverse and structurally complex families of plant secondary metabolites, with over 3,000 identified members.[1] Many of these compounds exhibit potent biological activities and are utilized as pharmaceutical drugs.[2] At the heart of the biosynthesis of many major MIA families, including the Strychnos, Aspidosperma, and Iboga types, lies the central intermediate, this compound.[3]

The intricate biosynthetic journey to this compound and beyond has been a subject of intense research. The elucidation of the enzymatic cascade responsible for its formation has opened up new avenues for the heterologous production of valuable MIAs in microbial and plant-based systems, offering a promising alternative to their often low-yielding extraction from native plant sources.[4][5] This guide aims to provide a detailed technical overview of the biosynthesis of this compound, catering to the needs of researchers and professionals involved in natural product chemistry, biotechnology, and drug development.

The Biosynthetic Pathway of this compound Acetate

The biosynthesis of this compound acetate, a stable and key intermediate, commences from strictosidine, the universal precursor to all MIAs.[3] The pathway involves a sequence of six enzymatic reactions catalyzed by enzymes primarily identified and characterized from the medicinal plant Catharanthus roseus.[2][4]

The key enzymatic steps are:

-

Deglycosylation of Strictosidine: The pathway is initiated by the enzyme Strictosidine β-D-glucosidase (CrSGD) , which hydrolyzes the glucose moiety from strictosidine to yield the reactive strictosidine aglycone.[3][4]

-

Formation of Geissoschizine: The strictosidine aglycone is then acted upon by Geissoschizine Synthase (CrGS) , a medium-chain dehydrogenase/reductase, to produce 19E-geissoschizine.[3][4]

-

Oxidation of Geissoschizine: The cytochrome P450 enzyme Geissoschizine Oxidase (CrGO) converts 19E-geissoschizine to a transient iminium intermediate, dehydropreakuammicine.[3][4]

-

Reduction to this compound: This intermediate is subsequently reduced in a two-step process. First, the reductase Redox1 acts on the iminium species, followed by the reduction of the aldehyde by the aldo-keto reductase Redox2 to yield this compound.[3][4]

-

Acetylation to this compound Acetate: Finally, the BAHD acyltransferase, This compound O-acetyltransferase (CrSAT) , acetylates this compound to form the more stable this compound acetate.[4][6]

Logical Diagram of this compound Acetate Biosynthesis

Caption: Biosynthetic pathway from Strictosidine to this compound Acetate.

Conversion of this compound Acetate to Downstream Alkaloids

This compound acetate serves as a critical branch-point intermediate for the biosynthesis of a variety of complex MIAs, most notably the precursors to vinblastine: catharanthine (Iboga-type) and tabersonine (Aspidosperma-type).[3][4] This transformation is initiated by the oxidation of this compound acetate.

The key enzymatic steps are:

-

Oxidation of this compound Acetate: Precondylocarpine Acetate Synthase (PAS) , a flavin-dependent oxidase, oxidizes this compound acetate to precondylocarpine acetate.[5]

-

Reduction to Dehydrosecodine: Dihydroprecondylocarpine Acetate Synthase (DPAS) then reduces precondylocarpine acetate to form the highly reactive and unstable intermediate, dehydrosecodine.[5]

-

Cyclization to Catharanthine and Tabersonine: Dehydrosecodine undergoes a stereoselective cyclization, catalyzed by distinct enzymes, to form the different alkaloid scaffolds. Catharanthine Synthase (CS) facilitates the formation of catharanthine, while Tabersonine Synthase (TS) directs the cyclization towards tabersonine.[4]

Logical Diagram of this compound Acetate Conversion

Caption: Conversion of this compound Acetate to Catharanthine and Tabersonine.

Quantitative Data

While extensive research has elucidated the biosynthetic pathway of this compound, comprehensive quantitative data on enzyme kinetics and reaction yields remain dispersed in the literature. The following tables summarize the available quantitative information.

Table 1: Enzyme Kinetic Parameters (Selected Enzymes)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Strictosidine Synthase | Tryptamine | 800 | - | - | [7] |

| Strictosidine Synthase | Secologanin | 500 | - | - | [7] |

| Geissoschizine Oxidase (CrGO) | 19E-Geissoschizine | Not Reported | Not Reported | Not Reported | [8] |

| This compound O-acetyltransferase (CrSAT) | This compound | Not Reported | Not Reported | Not Reported | [9] |

Table 2: Product Yields from Heterologous Expression in Nicotiana benthamiana

| Precursor | Product | Yield | Expression System | Source |

| 19E-Geissoschizine | This compound | 6 mg/g fresh weight | Transient expression | [10] |

| Strictosidine Analogs | Fluoro-stemmadenine acetate analogs | Low, not quantified | Transient expression | [4] |

Experimental Protocols

The heterologous reconstitution of the this compound biosynthetic pathway in Nicotiana benthamiana has emerged as a powerful tool for pathway elucidation and the production of valuable alkaloids.[4][5]

Heterologous Expression of the this compound Biosynthesis Pathway in Nicotiana benthamiana

This protocol outlines the transient expression of the six enzymes required for the conversion of strictosidine to this compound acetate.

Materials:

-

Agrobacterium tumefaciens (strain GV3101) harboring binary vectors with the genes of interest (CrSGD, CrGS, CrGO, Redox1, Redox2, CrSAT) and a viral silencing suppressor (e.g., p19).

-

Nicotiana benthamiana plants (4-6 weeks old).

-

YEP medium (or LB medium) with appropriate antibiotics.

-

Infiltration buffer: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone.[11]

-

Syringes (1 mL, needleless).

Workflow Diagram:

Caption: Workflow for heterologous expression in N. benthamiana.

Procedure:

-

Culture Agrobacterium: Inoculate 5 mL of YEP medium containing the appropriate antibiotics with a single colony of A. tumefaciens harboring a plasmid of interest. Grow for 48 hours at 28°C with shaking.

-

Prepare Infiltration Suspension: Centrifuge the bacterial cultures and resuspend the pellets in infiltration buffer to a final OD₆₀₀ of 0.5 for each construct. For co-infiltration, mix the resuspended cultures in equal volumes. Incubate the suspension at room temperature for 2-3 hours in the dark.

-

Infiltrate N. benthamiana Leaves: Using a needleless 1 mL syringe, gently infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension.

-

Incubation: Maintain the infiltrated plants under standard growth conditions for 5-7 days to allow for transient gene expression and metabolite production.

-

Harvesting: Excise the infiltrated leaf areas and immediately freeze them in liquid nitrogen. Store at -80°C until further processing.

Metabolite Extraction and Analysis

Procedure:

-

Extraction: Grind the frozen leaf tissue to a fine powder. Extract the metabolites with a suitable solvent, such as 80% methanol with 0.1% formic acid.[4] Sonicate and incubate the mixture, then centrifuge to pellet the cell debris.

-

LC-MS/MS Analysis: Analyze the supernatant using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS or UHPLC-MS/MS).

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

-

Detection: Use positive ion electrospray ionization (ESI+) and monitor for the specific mass-to-charge ratios (m/z) of this compound, this compound acetate, and other related alkaloids.

-

Table 3: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Ionization Mode | ESI+ |

| Precursor Ion (m/z) for this compound | 355.19 |

| Product Ions (m/z) for this compound | Fragmentation pattern to be determined empirically |

| Precursor Ion (m/z) for this compound Acetate | 397.20 |

| Product Ions (m/z) for this compound Acetate | Fragmentation pattern to be determined empirically |

Conclusion

This compound's central role in the biosynthesis of a vast and diverse group of monoterpenoid indole alkaloids underscores its importance in the fields of natural product chemistry and biotechnology. The elucidation of its biosynthetic pathway has provided a roadmap for the heterologous production of valuable pharmaceuticals. While significant progress has been made, further research is required to obtain a complete quantitative understanding of the enzymatic kinetics and regulatory mechanisms governing this intricate pathway. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore and engineer the biosynthesis of this compound and its valuable derivatives, ultimately paving the way for novel drug discovery and sustainable production of essential medicines.

References

- 1. De novo production of the plant-derived alkaloid strictosidine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Precursor Availability on Alkaloid Accumulation by Transgenic Cell Line of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EC 2.3.1.323 [iubmb.qmul.ac.uk]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. patharkar.com [patharkar.com]

Stemmadenine in Catharanthus roseus: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemmadenine is a pivotal monoterpene indole alkaloid (MIA) naturally occurring in the medicinal plant Catharanthus roseus. It serves as a crucial biosynthetic intermediate in the formation of a wide array of pharmacologically significant alkaloids, including the anti-cancer agents vinblastine and vincristine, as well as catharanthine and tabersonine. Understanding the natural occurrence, biosynthesis, and analytical quantification of this compound is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable therapeutic compounds. This technical guide provides a comprehensive overview of this compound in C. roseus, detailing its biosynthetic pathway, methods for its extraction and quantification, and available data on its distribution within the plant.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that takes place within specialized cells of Catharanthus roseus. The pathway originates from the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to all MIAs.[1]

The key enzymatic steps leading to the formation of this compound from strictosidine are as follows:

-

Deglycosylation of Strictosidine: The pathway is initiated by the enzyme Strictosidine β-D-glucosidase (SGD) , which removes the glucose moiety from strictosidine to yield the unstable strictosidine aglycone.

-

Formation of Geissoschizine: The strictosidine aglycone is then acted upon by Geissoschizine Synthase (GS) , a medium-chain dehydrogenase/reductase, to produce 19-E-geissoschizine.

-

Oxidation of Geissoschizine: Geissoschizine Oxidase (GO) , a cytochrome P450 enzyme, subsequently oxidizes 19-E-geissoschizine.

-

Reduction Steps: Two redox enzymes, CrReDOX1 and CrReDOX2 , are involved in the reduction of the product of the GO-catalyzed reaction to form this compound.

-

Acetylation to this compound Acetate: this compound is then acetylated by This compound Acetyltransferase (SAT) to form this compound acetate, a key branch-point intermediate that is further channeled towards the biosynthesis of other important alkaloids.[1]

Natural Occurrence and Distribution

This compound has been identified in various tissues of Catharanthus roseus. While quantitative data for this compound across all plant organs is limited in publicly available literature, imaging mass spectrometry (MS) has provided valuable insights into its localization.

Imaging MS analysis of C. roseus stem tissue has revealed the presence of this compound (identified by its mass-to-charge ratio, m/z 355.2016) primarily within specialized cells known as idioblasts and laticifers.[2] These cells are known sites for the accumulation of various terpenoid indole alkaloids.

Although a precise quantitative value for this compound was not provided in the aforementioned study, the same research quantified other related alkaloids in the stem tissue, which are presented in the table below for context.

| Alkaloid | Concentration in Stem Tissue (µg/mg Fresh Weight) |

| Catharanthine | 0.506 ± 0.044 |

| Ajmalicine | 0.071 ± 0.022 |

| Serpentine | 0.397 ± 0.031 |

| Tabersonine | 0.017 ± 0.003 |

| Vindoline | 0.0026 ± 0.0002 |

| Table 1: Concentration of selected terpenoid indole alkaloids in the stem tissue of Catharanthus roseus. Data from Yamamoto et al. (2016).[2] |

Further research is required to establish the precise concentrations of this compound in different organs of C. roseus, such as leaves, roots, and flowers, to fully understand its distribution and accumulation patterns.

Experimental Protocols

General Extraction of Indole Alkaloids from Catharanthus roseus

This protocol provides a general method for the extraction of a broad range of indole alkaloids, including this compound, from various plant tissues.

Materials:

-

Fresh or dried C. roseus plant material (leaves, stems, roots, etc.)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: Methanol or 80% ethanol

-

0.1 M Hydrochloric acid (HCl)

-

Petroleum ether

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

For fresh tissue, freeze the plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

For dried tissue, grind the material to a fine powder using a mechanical grinder.

-

-

Extraction:

-

Weigh a known amount of the powdered plant material (e.g., 1.0 g) and place it in a flask.

-

Add the extraction solvent (e.g., 100 mL of 0.1 M HCl or 80% ethanol) to the flask.

-

For acid extraction, stir the mixture at room temperature for a specified period (e.g., 2-4 hours).

-

For solvent extraction, place the flask in an ultrasonic bath and sonicate for a designated time (e.g., 30 minutes).

-

-

Centrifugation and Re-extraction:

-

Transfer the mixture to centrifuge tubes and centrifuge at a moderate speed (e.g., 2000 rpm) for 10 minutes to separate the supernatant from the plant debris.

-

Collect the supernatant.

-

To ensure complete extraction, re-extract the plant residue with an additional volume of the extraction solvent and repeat the centrifugation step.

-

-

Purification (for acid extracts):

-

Combine the supernatants from all extractions.

-

To remove chlorophyll and other lipophilic compounds, perform a liquid-liquid extraction by adding an equal volume of petroleum ether to the combined supernatant in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the upper petroleum ether layer. Repeat this step as necessary.

-

-

Solvent Evaporation:

-

For solvent extracts, filter the combined supernatants to remove any remaining solid particles.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

-

-

Sample Preparation for Analysis:

-

Dissolve the dried crude extract in a suitable solvent (e.g., methanol) to a known concentration for subsequent analysis by HPLC or LC-MS/MS.

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or ion trap).

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute compounds of varying polarities. A specific gradient should be optimized for the best separation of this compound from other alkaloids.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound should be monitored. Based on its molecular weight (354.45 g/mol ), the protonated molecule [M+H]⁺ at m/z 355.2 would be the precursor ion. Specific product ions would need to be determined by infusing a this compound standard and performing fragmentation analysis.

-

Source Parameters:

-

Spray Voltage: ~3.5 kV

-

Capillary Temperature: ~250°C

-

Gas Temperature: ~400°C

-

Method Validation:

For accurate and reliable quantification, the LC-MS/MS method should be fully validated according to established guidelines. This includes assessing:

-

Linearity: A calibration curve should be constructed using a certified standard of this compound over a range of concentrations.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.

-

Matrix Effects: Assessed to ensure that other components in the plant extract do not interfere with the ionization of this compound.

-

Recovery: The efficiency of the extraction procedure.

Conclusion

This compound is a central player in the intricate network of monoterpene indole alkaloid biosynthesis in Catharanthus roseus. Its strategic position as a precursor to high-value pharmaceuticals underscores the importance of a thorough understanding of its natural occurrence and the development of robust analytical methods for its quantification. While significant progress has been made in elucidating the biosynthetic pathway of this compound, further research is needed to accurately quantify its levels in different plant tissues and under various physiological conditions. The detailed experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study and utilization of this important natural product.

References

An In-depth Technical Guide to the Pharmacological Properties of Stemmadenine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemmadenine alkaloids, a distinct subgroup of monoterpene indole alkaloids, are pivotal intermediates in the biosynthesis of numerous pharmacologically significant compounds, including anti-cancer agents like vinblastine.[1][2][3][4][5][6] While much of the scientific focus has been on their biosynthetic role, emerging evidence reveals that this compound and its derivatives possess a range of inherent pharmacological activities. This technical guide provides a comprehensive overview of the currently understood pharmacological properties of this compound alkaloids, including their hypotensive, muscle relaxant, antibacterial, antimalarial, and cytotoxic effects. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and drug development efforts in this area.

Introduction

This compound and its related compounds are characterized by a cleaved C-3–C-7 bond within the pentacyclic scaffold of the Strychnos group of monoterpene indole alkaloids.[1][2] The parent alkaloid, this compound, is a crucial precursor to major alkaloid families such as Aspidosperma and Iboga alkaloids.[1][2] Beyond their biosynthetic significance, this compound alkaloids have demonstrated a spectrum of biological activities that warrant further investigation for their therapeutic potential.[3][7] This guide aims to consolidate the existing pharmacological data and provide a technical framework for researchers and drug development professionals interested in exploring the therapeutic applications of this unique class of natural products.

Pharmacological Properties

Hypotensive and Muscle Relaxant Activities

The most consistently reported pharmacological effects of this compound are its hypotensive and weak muscle relaxant properties.[8][9] These activities have been observed in studies involving this compound isolated from Tabernaemontana dichotoma.[8]

Mechanism of Action: The precise molecular mechanisms underlying these effects are not yet fully elucidated. However, the hypotensive action of alkaloids is often attributed to interactions with adrenergic receptors or the blockade of calcium channels in vascular smooth muscle.[10][11][12][13] Similarly, muscle relaxant properties can be mediated through antagonism of nicotinic acetylcholine receptors at the neuromuscular junction or by interfering with calcium mobilization within muscle cells.[14][15][16][17] Further research is required to pinpoint the specific receptors and signaling pathways modulated by this compound to induce these effects.

Antimicrobial and Antimalarial Activities

This compound and its derivatives have shown promising activity against various pathogens. Quantitative data from in vitro studies are summarized in the table below.

Cytotoxic and Anti-inflammatory Activities

Several this compound-type alkaloids have been evaluated for their cytotoxicity against various cancer cell lines. Additionally, some derivatives have demonstrated anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade.[3][7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.

Table 1: Antibacterial and Antimalarial Activity of this compound Alkaloids

| Compound | Activity | Organism/Assay | Value | Reference |

| This compound | Antibacterial | Pseudomonas aeruginosa ATTC 9027 | MIC: 3.5-21.2 µM | [7] |

| This compound | Antibacterial | Escherichia coli ATTC 8739 | MIC: 3.5-21.2 µM | [7] |

| This compound | Antibacterial | Staphylococcus aureus ATTC 6538 | MIC: 3.5-21.2 µM | [7] |

| Vobasine | Antimalarial | Plasmodium falciparum | MDL50: 11.4 µM | [3] |

Table 2: Cytotoxic Activity of this compound Alkaloids

| Compound | Cell Line | IC50 Value | Reference |

| Pericidine | SW480 cells | 6.2 µM | [7] |

| rel-pyricolluminol | - | 13.6 µM | [7] |

Table 3: Anti-inflammatory Activity of this compound Alkaloids

| Compound | Target Enzyme | Activity | Reference |

| Unnamed Derivative | COX-1, COX-2, 5-LOX | Inhibition | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate pharmacological evaluation of this compound alkaloids. The following sections describe generalized methodologies for key assays.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity (Ki) of this compound alkaloids for a specific receptor, such as adrenergic receptors.

Objective: To quantify the interaction between a test compound (this compound alkaloid) and a target receptor by measuring the displacement of a radiolabeled ligand.[2][7]

Materials:

-

Membrane preparation from cells or tissues expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors).

-

Test compound (this compound alkaloid) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Filtration apparatus (e.g., Brandel Harvester).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.[2]

-

Assay Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations (or buffer for total binding), and a fixed concentration of the radioligand. For non-specific binding, add a high concentration of a known unlabeled ligand.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[2]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[1]

In Vivo Hypotensive Activity Assay in Rats

This protocol describes a method for evaluating the dose-dependent hypotensive effect of this compound alkaloids in anesthetized rats.[18][19][20][21][22]

Objective: To measure the changes in mean arterial blood pressure (MAP) in response to intravenous administration of a test compound.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Anesthetic (e.g., sodium pentobarbital).

-

Catheters for cannulation of the carotid artery and jugular vein.

-

Pressure transducer connected to a data acquisition system.

-

Heparinized saline.

-

Test compound (this compound alkaloid) solution.

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for a period to obtain a baseline blood pressure reading.

-

Drug Administration: Administer the test compound intravenously at increasing doses.

-

Blood Pressure Monitoring: Continuously record the arterial blood pressure throughout the experiment.

-

Data Analysis: Calculate the change in MAP from the baseline for each dose and construct a dose-response curve to determine the potency of the compound.

In Vitro Muscle Relaxant Activity Assay

This protocol outlines a method to assess the muscle relaxant properties of this compound alkaloids on an isolated nerve-muscle preparation.[23][24]

Objective: To measure the effect of a test compound on muscle contraction induced by nerve stimulation.

Materials:

-

Isolated phrenic nerve-hemidiaphragm preparation from a rat or mouse.

-

Organ bath containing physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Force-displacement transducer connected to a data acquisition system.

-

Stimulator for nerve stimulation.

-

Test compound (this compound alkaloid) solution.

Procedure:

-

Preparation Mounting: Mount the phrenic nerve-hemidiaphragm preparation in the organ bath under a resting tension.

-

Equilibration: Allow the preparation to equilibrate in the physiological salt solution for a period.

-

Stimulation: Induce muscle contractions by stimulating the phrenic nerve with electrical pulses.

-

Compound Addition: Once consistent contractions are obtained, add the test compound to the organ bath at increasing concentrations.

-

Data Recording: Record the changes in the force of muscle contraction.

-

Data Analysis: Calculate the percentage inhibition of the nerve-stimulated muscle contraction at each concentration and determine the IC50 value.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound

The biosynthetic pathway of this compound is a complex enzymatic cascade that serves as a crucial branch point in the formation of various monoterpene indole alkaloids.[4][25]

Experimental Workflow for Pharmacological Screening

A logical workflow is essential for the systematic pharmacological evaluation of this compound alkaloids.

Putative Signaling Pathways for Hypotensive and Muscle Relaxant Effects

The following diagram illustrates potential signaling pathways that may be modulated by this compound alkaloids to exert their hypotensive and muscle relaxant effects. It is important to note that these are hypothetical pathways based on the known pharmacology of other alkaloids and require experimental validation.

Conclusion and Future Directions

This compound alkaloids represent a promising yet underexplored class of natural products with demonstrated pharmacological activities. While their role in biosynthesis is well-established, their therapeutic potential is just beginning to be understood. The available data on their hypotensive, muscle relaxant, antimicrobial, and cytotoxic effects provide a strong rationale for further investigation.

Future research should focus on:

-

Elucidating Mechanisms of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways responsible for the observed pharmacological effects, particularly the hypotensive and muscle relaxant activities.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and screening of a broader range of this compound derivatives will help in identifying the key structural features required for optimal activity and selectivity.

-

In-depth In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of promising this compound alkaloids in relevant animal models.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound alkaloids, potentially leading to the development of novel drugs for a variety of diseases.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry, bioactivity, biosynthesis, and total synthesis of this compound alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Chemistry, bioactivity, biosynthesis, and total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Muscle relaxant activity and hypotensive activity of some Tabernaemontana alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Ligands of Adrenergic Receptors: A Structural Point of View [mdpi.com]

- 11. Monoterpene Indole Alkaloids with Cav3.1 T-Type Calcium Channel Inhibitory Activity from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.nova.edu [scholars.nova.edu]

- 13. Hypotensive activity of an n-butanol extract and their purified compounds from leaves of Phyllanthus acidus (L.) Skeels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkaloid accumulation in Catharanthus roseus cell suspension cultures fed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different mechanism of relaxation induced by aporphine alkaloids in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. academicjournals.org [academicjournals.org]

- 21. scielo.br [scielo.br]

- 22. academicjournals.org [academicjournals.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

The Central Role of Stemmadenine in the Biosynthesis of Vinblastine: A Technical Guide

Abstract

Vinblastine, a dimeric monoterpenoid indole alkaloid (MIA), is a vital chemotherapeutic agent used in the treatment of various cancers.[1][2] Its complex structure, derived from the coupling of two monomeric precursors, catharanthine and vindoline, presents significant challenges for chemical synthesis, making the plant Catharanthus roseus the sole commercial source.[1][2] However, the concentration of vinblastine in the plant is exceedingly low, driving extensive research into its biosynthetic pathway to enable alternative production methods through synthetic biology.[3] This technical guide provides an in-depth examination of the pivotal role of stemmadenine, a key intermediate that represents the final branchpoint in the pathway leading to the formation of catharanthine and tabersonine, the direct precursor to vindoline. We will detail the enzymatic steps leading to and from this compound, present quantitative data from heterologous production systems, outline key experimental protocols, and visualize the complex biochemical transformations.

The Upstream Pathway: From Strictosidine to this compound Acetate

The biosynthesis of all MIAs begins with the central precursor strictosidine.[1] A cascade of six enzymatic reactions is required to convert strictosidine into the stable and crucial intermediate, this compound acetate.[4][5][6] This process involves a series of hydrolytic, reductive, oxidative, and acetylation steps, transforming the initial substrate into a scaffold ready for the complex cyclizations that follow.

The enzymatic sequence is as follows[5][6][7][8][9]:

-

Strictosidine β-D-glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.

-

Geissoschizine Synthase (GS): A medium-chain dehydrogenase/reductase that reduces the aglycone to form 19E-geissoschizine.

-

Geissoschizine Oxidase (GO): A cytochrome P450 enzyme that oxidizes geissoschizine to the unstable iminium intermediate, dehydropreakuammicine.

-

Redox1: A medium-chain dehydrogenase/reductase that reduces the product of GO.

-

Redox2: An aldo-keto reductase that performs a subsequent reduction to yield the stable alcohol, this compound.

-

This compound O-acetyltransferase (SAT): Catalyzes the acetylation of this compound using acetyl-CoA to form this compound acetate, the pivotal branching point intermediate.[10]

The Branchpoint: Formation of Catharanthine and Tabersonine

This compound acetate is the critical substrate from which the pathways to the Iboga-type alkaloid catharanthine and the Aspidosperma-type alkaloid tabersonine diverge.[5][11] This divergence is orchestrated by a set of newly discovered enzymes that perform a remarkable series of isomerization and cyclization reactions.

The key enzymatic steps are[6][11][12]:

-

Precondylocarpine Acetate Synthase (PAS): An oxidase that converts this compound acetate into precondylocarpine acetate (PCA).

-

Dihydroprecondylocarpine Acetate Synthase (DPAS): A reductase that acts on PCA to form dihydroprecondylocarpine acetate.

-

Hydrolases (Synthases): This intermediate is then the substrate for two distinct hydrolase enzymes that catalyze the final cyclization and formation of the respective alkaloid scaffolds.

-

Catharanthine Synthase (CS): Forms catharanthine.

-

Tabersonine Synthase (TS): Forms tabersonine.

-

Tabersonine then undergoes a further six-step enzymatic conversion to produce vindoline, the second monomer required for vinblastine synthesis.[13][14]

The Final Assembly: Vinblastine Formation

The culmination of the pathway is the coupling of the two monomeric alkaloids, catharanthine and vindoline. This crucial step is catalyzed by a class III peroxidase (PRX1), which produces α-3′,4′-anhydrovinblastine.[1][15][16] Subsequent enzymatic steps, which are not yet fully characterized, convert this intermediate into vinblastine.

Quantitative Analysis from Heterologous Systems

The elucidation of the vinblastine pathway has enabled its reconstitution in heterologous hosts, such as Nicotiana benthamiana and yeast (Saccharomyces cerevisiae), providing a platform for scalable production. The table below summarizes key quantitative data from these efforts.

| Product | Host System | Precursor(s) Fed | Yield | Citation |

| Precondylocarpine Acetate | N. benthamiana | Strictosidine | ~2.7 mg / g frozen tissue | [3][7] |

| This compound | N. benthamiana | 19E-Geissoschizine | 6 mg total from 50 plants | [8][17] |

| Catharanthine | N. benthamiana | Strictosidine | ~60 ng / g frozen tissue | [3] |

| Tabersonine | N. benthamiana | Strictosidine | ~10 ng / g frozen tissue | [3] |

| Catharanthine | S. cerevisiae | De novo | 527.1 µg / L | [15] |

| Vindoline | S. cerevisiae | De novo | 305.1 µg / L | [15] |

Key Experimental Methodologies

Heterologous Reconstitution in Nicotiana benthamiana

A primary method for functional characterization of biosynthetic pathways is their transient expression in N. benthamiana. This approach allows for the rapid assessment of enzyme function and pathway flux.[3][7]

Protocol Outline:

-

Gene Synthesis & Cloning: The coding sequences for the biosynthetic enzymes (e.g., SGD, GS, GO, Redox1, Redox2, SAT) are synthesized and cloned into individual plant expression vectors.

-

Agrobacterium Transformation: Each vector is transformed into a separate strain of Agrobacterium tumefaciens.

-